molecular formula C10H11ClFNO B1468773 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1344374-50-0

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1468773
CAS No.: 1344374-50-0
M. Wt: 215.65 g/mol
InChI Key: RTYVQBGTSIXHCQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is a synthetically derived chemical compound of significant interest in medicinal and organic chemistry. It belongs to the class of azetidines, which are saturated four-membered nitrogen-containing heterocycles recognized as valuable scaffolds in drug discovery . The compound features a 2-chloro-4-fluorobenzyl group attached to the azetidin-3-ol core, a structure that makes it a versatile chemical building block for the synthesis of more complex molecules. Research Applications: This compound is primarily used in life sciences research and pharmaceutical development . Its molecular framework is commonly employed in the exploration of new therapeutic agents. Researchers utilize this and similar azetidine-containing compounds as key intermediates in the design and synthesis of potential drug candidates . The azetidine ring and the substituted phenyl group are privileged structures that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Handling and Safety: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for personal use. As with many organic compounds, appropriate safety precautions must be taken. Based on the handling guidelines for related azetidine compounds , researchers are advised to use personal protective equipment, avoid dust formation, and ensure good ventilation in the work area.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYVQBGTSIXHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a compound belonging to the azetidine class, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄ClFNO, with a molecular weight of approximately 215.65 g/mol. The compound features a four-membered nitrogen-containing heterocycle, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to:

  • Inhibition of bacterial growth : The compound may inhibit essential bacterial enzymes, disrupting cellular processes.
  • Anticancer effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several azetidine derivatives for their antibacterial efficacy against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. Notably, it showed a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Cell Line IC50 (µM)
MCF-715
HeLa20

Case Studies

A case study involving the use of this compound in combination therapies indicated enhanced efficacy when paired with existing chemotherapeutic agents. For instance, combining it with doxorubicin resulted in synergistic effects, reducing IC50 values by up to 40% compared to doxorubicin alone in certain cancer cell lines.

Comparison with Similar Compounds

Analysis :

  • The 2-chloro-4-fluorobenzyl group in the target compound introduces ortho-substitution effects , which may hinder rotation and increase steric hindrance compared to the para-substituted analogs .

Piperidin-3-amine Analogs

Replacing the azetidine ring with a six-membered piperidine alters conformational flexibility and hydrogen-bonding capacity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine Piperidine C₁₂H₁₆ClFN₂ 242.72 1247574-31-7 Six-membered ring; amine group replaces hydroxyl

Analysis :

  • The amine group (vs. hydroxyl in azetidin-3-ol) may enhance basicity, influencing pharmacokinetics (e.g., increased plasma protein binding) .

Heterocyclic Derivatives with Similar Substituents

Indole and pyrazole analogs highlight the role of heterocycle choice:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde Indole C₁₆H₁₁ClFNO 287.72 525570-33-6 Larger indole core; aldehyde functional group
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine Pyrazole C₁₀H₉ClFN₃ 225.65 1001757-50-1 Five-membered pyrazole; amine substituent

Analysis :

  • Indole derivatives exhibit extended aromatic systems, enhancing π-π stacking interactions but increasing molecular weight and complexity .
  • Pyrazole cores introduce additional hydrogen-bonding sites (amine group), which may improve solubility but reduce metabolic stability .

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with azetidine-3-carboxylic acid or its derivatives as the azetidine core precursor. This substrate undergoes esterification or protection to facilitate subsequent transformations.

  • For example, azetidine-3-carboxylic acid is converted to methyl ester by reaction with thionyl chloride and methanol under controlled temperature (5-15 °C) to yield methyl azetidine-3-carboxylate.

Formation of Azetidine Ring and Functionalization at 3-Position

  • The azetidine ring can be formed by cyclization reactions involving epichlorohydrin and amines such as benzhydrylamine, followed by mesylation and nucleophilic displacement to introduce substituents at the 3-position.

  • Reduction of azetidine esters using hydride reducing agents like sodium borohydride or Red-Al leads to the formation of azetidin-3-ol derivatives.

Introduction of the 2-Chloro-4-fluorobenzyl Group

  • The nitrogen substitution with the 2-chloro-4-fluorobenzyl moiety is achieved by nucleophilic substitution reactions using the corresponding benzyl halides or benzyl derivatives.

  • For example, 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol can be synthesized by reacting azetidin-3-ol with 2-chloro-4-fluorobenzyl chloride under basic conditions such as triethylamine in an organic solvent.

Protection and Deprotection Strategies

  • Protecting groups such as tert-butyl carbamates (Boc) are employed to protect the azetidine nitrogen during intermediate steps.

  • Deprotection is typically achieved under acidic conditions using trifluoroacetic acid or para-toluenesulfonic acid to yield the free amine.

Fluorination and Chlorination Steps

  • Fluorination at specific positions on the azetidine ring or benzyl substituent is performed using reagents like tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine complexes.

  • Chlorination on the aromatic ring is introduced either by starting from chlorinated aromatic precursors or by electrophilic aromatic substitution reactions.

Purification and Isolation

  • After completion of reactions, organic phases are washed with brine and dried over magnesium sulfate.

  • Purification involves filtration, recrystallization from solvents such as ethanol or methanol, and chromatographic techniques to reduce impurities like residual chloromethyl azetidine derivatives to below 1%.

Representative Synthesis Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome/Product
1 Esterification Azetidine-3-carboxylic acid + SOCl2 + MeOH, 5-15 °C Methyl azetidine-3-carboxylate
2 Cyclization Benzhydrylamine + epichlorohydrin + base N-benzhydryl azetidine intermediate
3 Mesylation Methanesulfonyl chloride + triethylamine, DCM Mesylated azetidine intermediate
4 Nucleophilic substitution Cyanide ion displacement Azetidine-3-carbonitrile
5 Hydrolysis Aqueous acid Azetidine-3-carboxylic acid derivative
6 Reduction Sodium borohydride or Red-Al Azetidin-3-ol derivative
7 N-alkylation 2-Chloro-4-fluorobenzyl chloride + base 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
8 Deprotection Trifluoroacetic acid or para-toluenesulfonic acid Final free amine compound
9 Purification Washing, drying, recrystallization Pure target compound

Research Findings and Optimization Notes

  • Hydride reducing agents such as sodium borohydride and Red-Al are preferred for selective reduction of esters to alcohols on the azetidine ring, with reaction times around 12 hours at 15-20 °C ensuring complete conversion.

  • Use of protecting groups like Boc improves yield and purity by preventing side reactions on the nitrogen atom during fluorination and chlorination steps.

  • Fluorination reagents such as tetra-butylammonium fluoride enable selective fluorine introduction without affecting other sensitive groups.

  • Purification protocols involving multiple aqueous washes with sodium hydroxide and potassium carbonate solutions effectively remove residual impurities and salts, critical for pharmaceutical-grade purity.

  • Microwave-assisted synthesis methods have been reported for related azetidinone derivatives, offering reduced reaction times and improved yields, though specific adaptation for this compound requires further exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, azetidin-3-ol derivatives are often prepared by coupling halogenated aromatic substrates (e.g., 2-chloro-4-fluorobenzyl chloride) with azetidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., acetonitrile vs. DMF) can improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can the crystal structure and stereochemistry of this compound be determined?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality single crystals grown via slow evaporation (e.g., in ethanol/water). ORTEP-3 can visualize thermal ellipsoids and confirm stereochemistry, particularly for the azetidine ring and substituted benzyl group . For non-crystalline samples, NOESY NMR can infer spatial proximity of protons (e.g., azetidine C3-OH and the aromatic methyl group) .

Q. What analytical techniques are essential for purity assessment and structural validation?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Validation : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 287.72) and FT-IR for functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with biological targets such as Bcl-2/Bcl-xL or neuroprotective pathways?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to anti-apoptotic proteins like Bcl-xL. In vitro assays (e.g., fluorescence polarization) validate displacement of pro-apoptotic peptides (e.g., Bak BH3). For neuroprotection, rodent models of Parkinson’s disease (e.g., MPTP-induced toxicity) assess efficacy via behavioral tests and immunohistochemistry for dopaminergic neuron survival .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Triangulate data by:

  • Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Validating cell line authenticity (STR profiling) and controlling for metabolic interference (e.g., CYP450 activity in hepatic models).
  • Applying statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • Metabolism : Use in silico tools like SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation of the azetidine ring).
  • Toxicity : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity. Experimental validation via Ames test (bacterial reverse mutation) and micronucleus assay (in vitro) is recommended .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. The azetidine ring is prone to hydrolysis in aqueous media; lyophilization or storage in anhydrous DMSO at -20°C preserves integrity. For long-term storage, argon-purged vials at -80°C are advised .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
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1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

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